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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

In the landscape of neuroinflammatory research, the prostaglandin E2 (PGE2) receptor
subtype 2 (EP2) has emerged as a critical therapeutic target. Activation of the EP2 receptor, a
downstream effector of the cyclooxygenase-2 (COX-2) pathway, is implicated in a cascade of
inflammatory events that contribute to the pathology of various neurological disorders. This
guide provides a detailed comparison of two notable EP2 receptor antagonists, TG4-155 and
TG11-77, for researchers, scientists, and drug development professionals.

Overview of TG4-155 and TG11-77

TG4-155 was identified as a potent and selective first-generation EP2 antagonist through high-
throughput screening.[1][2] While effective, its utility in chronic in vivo studies was limited by a
short plasma half-life and moderate brain penetration.[2][3] This led to the development of
second-generation compounds, including TG11-77, which exhibits improved pharmacokinetic
properties, making it more suitable for in vivo applications in chronic disease models.[1][4] Both
compounds act as competitive antagonists of the EP2 receptor, thereby inhibiting the
downstream signaling cascade initiated by PGE2.[1][3]

Comparative Efficacy and Potency

The following tables summarize the key quantitative data for TG4-155 and TG11-77 based on
available experimental data.

Table 1: In Vitro Pharmacological Profile
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Parameter TG4-155 TG11-77 Reference
) ) Competitive EP2 Competitive EP2
Mechanism of Action ) ) [1][3]
Antagonist Antagonist
Potency (Schild KB) 2.4 nM 9.7-10nM [3][5]
Binding Affinity (Ki) 15 nM (human EP2) Not explicitly stated [3]
>300-fold for EP2
o >4,730-fold for EP2 over other prostanoid
Selectivity [31[5]
over EP4 receptors (EP4, DP1,
IP)
Table 2: In Vivo Pharmacokinetic and Efficacy Profile
Parameter TG4-155 TG11-77 Reference
) ] 0.4 - 4 (timing
Brain-to-Plasma Ratio = Moderate [1][5][6]
dependent)
Plasma Half-life Short 2.4 hours (mice) [2][5]

Oral Bioavailability

Not explicitly stated

Orally active

[5]

In Vivo Efficacy

Reduces
neuroinflammation
and
neurodegeneration in
acute models (e.qg.,

status epilepticus)

Reduces cognitive
deficits, mortality, and
microgliosis in models
of status epilepticus
and Alzheimer's

disease

[107181e]

Minimum Effective

Dose (i.p.)

Not explicitly stated

8.8 mg/kg (in a model

of status epilepticus)

[5]i8]

Signaling Pathway and Mechanism of Action

Both TG4-155 and TG11-77 exert their anti-inflammatory effects by blocking the interaction of

PGEZ2 with the EP2 receptor. This receptor is a G-protein coupled receptor that, upon

activation, primarily signals through the cAMP/PKA pathway, which can lead to the transcription
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of pro-inflammatory genes. By competitively inhibiting this interaction, these antagonists
prevent the downstream signaling cascade that contributes to neuroinflammation.
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Start: Culture BV2 Microglial Cells

Induce Neuroinflammation
(e.g., 100 ng/mL LPS)

!

Treat with Vehicle or
EP2 Antagonist (TG4-155/ TG11-77)

!

Incubate for 24 hours

!

Collect Supernatant and/or Cell Lysates

!

Analyze Pro-inflammatory Markers
(e.g., ELISA, Western Blot)

End: Quantify Anti-inflammatory Effect
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Start: 5xFAD and nTg Mice

Optional: 'Two-Hit' Model
(Systemic LPS Injections)

!

Chronic Treatment with Vehicle or
EP2 Antagonist (TG11-77)

!

Behavioral Testing
(e.g., Y-maze)

!

Euthanize and Collect Brain Tissue

'

Analyze Neuroinflammatory Markers
(RT-gPCR, Western Blot, IHC)

End: Evaluate Therapeutic Efficacy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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